(4'-Nitro-[1,1'-biphenyl]-2-yl)boronicacid
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Overview
Description
(4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. The compound has a molecular formula of C12H10BNO4 and is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid typically involves the borylation of a nitro-substituted biphenyl precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of (4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents and catalysts efficiently. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include biphenyl derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid primarily involves its role as a Lewis acid. The boron atom in the compound can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Biphenylboronic acid
- 2-Nitrophenylboronic acid
Uniqueness
(4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid is unique due to the presence of both a nitro group and a boronic acid group on the biphenyl scaffold. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H10BNO4 |
---|---|
Molecular Weight |
243.02 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BNO4/c15-13(16)12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(17)18/h1-8,15-16H |
InChI Key |
PQUOOLJXMHLQLU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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